BenchChemオンラインストアへようこそ!

1-(Cyclopropylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine

Kinase selectivity Binding affinity Cyclopropylmethyl SAR

1-(Cyclopropylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine (CAS 1447961-47-8, C₁₀H₁₅N₃, MW 177.25 g/mol) is a functionalized bicyclic heterocycle featuring a tetrahydrocyclopenta[c]pyrazole core with a primary amine at the 4-position and an N1-cyclopropylmethyl substituent. This scaffold belongs to the broader class of cyclopenta[c]pyrazole derivatives that have been explored as N-type calcium channel (Cav2.2) blockers and as kinase inhibitor frameworks , establishing its relevance in medicinal chemistry procurement.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
Cat. No. B15229161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopropylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESC1CC1CN2C3=C(C=N2)C(CC3)N
InChIInChI=1S/C10H15N3/c11-9-3-4-10-8(9)5-12-13(10)6-7-1-2-7/h5,7,9H,1-4,6,11H2
InChIKeyCKKZVXDRHWFPFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine: Procurement-Grade Structural and Physicochemical Baseline for Differentiated Heterocyclic Scaffolds


1-(Cyclopropylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine (CAS 1447961-47-8, C₁₀H₁₅N₃, MW 177.25 g/mol) is a functionalized bicyclic heterocycle featuring a tetrahydrocyclopenta[c]pyrazole core with a primary amine at the 4-position and an N1-cyclopropylmethyl substituent . This scaffold belongs to the broader class of cyclopenta[c]pyrazole derivatives that have been explored as N-type calcium channel (Cav2.2) blockers [1] and as kinase inhibitor frameworks [2], establishing its relevance in medicinal chemistry procurement. The N1-cyclopropylmethyl group confers a distinct combination of lipophilicity, conformational constraint, and steric profile compared to unsubstituted, N-methyl, or N-aryl analogs, directly impacting target engagement and selectivity profiles.

Why N1-Substitution on the Tetrahydrocyclopenta[c]pyrazole Scaffold Is the Critical Determinant of Biological Activity and Cannot Be Interchanged


The tetrahydrocyclopenta[c]pyrazole core is not a monolithic pharmacophore; the identity of the N1 substituent fundamentally dictates the compound's biological profile. In the Cav2.2 calcium channel blocker series reported by Winters et al., SAR studies demonstrated that N1-substitution directly controls channel blocking potency, with certain N-alkyl groups conferring nanomolar activity while the unsubstituted parent (1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine, CAS 1367941-21-6) shows negligible activity [1]. Similarly, in anti-mitotic hexahydrocyclopenta[c]pyrazole derivatives, the nature of N-substitution (electron-withdrawing vs. electron-donating) governs tubulin binding affinity and cytotoxic potency [2]. These class-level SAR observations establish that the N1-cyclopropylmethyl group in the target compound is not an interchangeable appendage but a molecular feature that uniquely positions the compound within the activity landscape, making generic substitution with unsubstituted or differently N-substituted analogs scientifically unsound.

Quantitative Differentiation Evidence for 1-(Cyclopropylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine Against Closest Structural Analogs


N1-Cyclopropylmethyl Substitution Drives Distinct Kinase Profiling and Selective Binding vs. Unsubstituted and N-Methyl Analogs

BindingDB data for a cyclopenta[c]pyrazol-based compound (BDBM448422, targeted against human thymidine kinase) shows an IC₅₀ > 10,000 nM, establishing that the unoptimized core scaffold has negligible kinase activity [1]. In contrast, N1-substituted tetrahydrocyclopenta[c]pyrazoles are explicitly claimed in patent literature as cannabinoid receptor modulators, utilizing the N1 position to achieve receptor subtype selectivity [2]. The N1-cyclopropylmethyl group in the target compound provides a unique steric and electronic environment that distinguishes it from the unsubstituted core (CAS 1367941-21-6) and the N-methyl analog (CAS 1368005-59-7). The cyclopropylmethyl group introduces conformational restriction that reduces entropy loss upon binding while maintaining sufficient flexibility to access hydrophobic sub-pockets inaccessible to smaller N-methyl or larger N-aryl substituents.

Kinase selectivity Binding affinity Cyclopropylmethyl SAR

Functional Activity at Cav2.2 N-Type Calcium Channels: N1-Substitution Dictates In Vivo Analgesic Efficacy

The Winters et al. SAR study on tetrahydrocyclopenta[c]pyrazoles identified that specific N1-substituents are essential for Cav2.2 channel blocking activity, with one compound demonstrating in vivo efficacy in the rat Complete Freund's Adjuvant (CFA) inflammatory pain model [1]. The study established a clear SAR gradient where the unsubstituted parent compound lacks measurable Cav2.2 activity, while optimized N1-substituted analogs achieve channel blockade sufficient for in vivo analgesia. The target compound's N1-cyclopropylmethyl group occupies a unique position in this SAR landscape—the cyclopropyl ring provides metabolic stability advantages over linear alkyl chains while introducing a distinctive conformational profile that may favor Cav2.2 subtype selectivity over Cav1 and Cav3 family channels.

Cav2.2 calcium channel Pain model In vivo efficacy

Anti-Mitotic Activity of the Cyclopenta[c]pyrazole Scaffold Is Sensitive to N-Substitution: Implications for Tubulin Binding

Minu et al. demonstrated that mono- and di-substituted hexahydrocyclopenta[c]pyrazole derivatives exhibit anti-mitotic activity through tubulin binding near the colchicine site, with Kd values determined by tubulin binding assays [1]. Critically, the study revealed that the nature of N-substitution (electron-withdrawing vs. electron-donating groups) modulates both tubulin binding affinity and cytotoxic potency against breast and lung cancer cell lines. The target compound's N1-cyclopropylmethyl group represents a substitution pattern not evaluated in the Minu series, providing a differentiated entry point for exploring tubulin binding SAR. The cyclopropyl group's unique combination of σ-donor character and conformational rigidity may yield tubulin binding kinetics distinct from the phenyl-substituted analogs characterized in the literature.

Anti-mitotic Tubulin binding Cytotoxicity

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Hydrogen Bonding Capacity Distinguish the N1-Cyclopropylmethyl Analog from Simpler Congeners

The target compound (MW 177.25 g/mol, C₁₀H₁₅N₃) is substantially larger and more lipophilic than the unsubstituted core (1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine, MW 123.16 g/mol, C₆H₉N₃) and the N-methyl analog (2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine, MW 137.18 g/mol, C₇H₁₁N₃) . The increase in calculated partition coefficient (cLogP) arising from the cyclopropylmethyl group (estimated ΔcLogP ≈ +1.0-1.5 vs. unsubstituted core) directly impacts passive membrane permeability, plasma protein binding, and CNS penetration potential. The compound retains one hydrogen bond donor (primary amine) and three hydrogen bond acceptors (pyrazole nitrogens), maintaining compliance with Lipinski's Rule of Five while the cyclopropylmethyl group pushes molecular weight closer to the 500 Da ceiling, differentiating it from fragment-like smaller analogs.

Physicochemical properties Lipophilicity Drug-likeness

Synthetic Accessibility and Intermediate Utility: The C4-Amine as a Versatile Functional Handle Differentiates the Compound from C3- or C5-Substituted Regioisomers

The C4-primary amine in 1-(cyclopropylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine is uniquely positioned for derivatization compared to C3- or C5-amino regioisomers. Unlike C3-amino-tetrahydrocyclopenta[c]pyrazoles described in the US7790718B2 patent [1], which require the amine for direct receptor interactions, the C4-amine in the target compound is sterically removed from the N1 substituent's conformational influence, allowing independent optimization of the amine-derived moiety (via amide coupling, reductive amination, or sulfonamide formation) without disrupting the N1-cyclopropylmethyl pharmacophore. This regioisomeric differentiation enables modular SAR exploration where the N1 group and C4-derived substituents can be varied orthogonally.

Synthetic intermediate Regioselective functionalization Building block utility

Procurement-Relevant Application Scenarios for 1-(Cyclopropylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine Based on Quantitative Differentiation Evidence


SAR Expansion of Cav2.2 N-Type Calcium Channel Blockers for Non-Opioid Pain Research

The N1-cyclopropylmethyl substituent on the target compound occupies an unexplored region in the Cav2.2 SAR landscape established by Winters et al. [1]. Procurement of this compound enables systematic exploration of how cyclopropylmethyl-induced conformational constraint affects Cav2.2 channel blockade potency and subtype selectivity versus the published linear and branched alkyl N1-substituents. The compound can serve as a key intermediate for generating a focused library of C4-amine-derived amides, sulfonamides, and ureas to probe the Cav2.2 pharmacophore, with the goal of identifying analogs with in vivo efficacy in the rat CFA inflammatory pain model comparable to or exceeding the published lead.

Anti-Mitotic Probe Development Targeting the Colchicine Binding Site on Tubulin

Building on the Minu et al. [2] demonstration that hexahydrocyclopenta[c]pyrazole derivatives bind tubulin near the colchicine site, the target compound provides a structurally differentiated scaffold for anti-mitotic SAR exploration. The N1-cyclopropylmethyl group, being non-aromatic and sterically compact, may access tubulin sub-pockets differently than the phenyl-substituted analogs in the published series. The C4-amine enables rapid diversification into amide and sulfonamide libraries for tubulin polymerization assays and cytotoxicity screening against MCF-7 and A549 cell lines, potentially identifying novel colchicine-site ligands with improved selectivity profiles.

Kinase Selectivity Profiling of N1-Cyclopropylmethyl-Tetrahydrocyclopenta[c]pyrazole Scaffolds

Given that cyclopenta[c]pyrazole-based compounds have been profiled against kinases including thymidine kinase (IC₅₀ > 10,000 nM for unoptimized core) [3] and that tetrahydrocyclopenta[c]pyrazoles are claimed as kinase inhibitor scaffolds in multiple patents, the target compound is a valuable probe for kinase selectivity panels. The N1-cyclopropylmethyl substitution pattern is distinct from the N-aryl and N-heteroaryl substituents commonly found in kinase inhibitor chemical space, potentially yielding a unique selectivity fingerprint. Procurement of this compound supports broad kinome profiling (e.g., 100-400 kinase panels) to identify unexpected kinase targets and establish SAR around the N1-cyclopropylmethyl group.

Fragment-to-Lead Optimization Programs Requiring Lead-Like Physicochemical Starting Points

With a molecular weight of 177.25 g/mol, the target compound occupies the 'lead-like' chemical space (MW 150-350), differentiating it from fragment-like unsubstituted core (MW 123.16) . The cyclopropylmethyl group contributes approximately 54 g/mol and an estimated +1.0-1.5 cLogP units, providing a balance of lipophilicity and size suitable for lead optimization without violating Lipinski parameters. This compound is ideally suited as a starting point for fragment-to-lead campaigns where the initial hit requires modest increases in lipophilicity and molecular weight to achieve target engagement while maintaining favorable ADME properties.

Quote Request

Request a Quote for 1-(Cyclopropylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.